(S)-3-Amino-1-phenyl-propan-1-OL
Overview
Description
(S)-3-Amino-1-phenyl-propan-1-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a phenyl group, and a hydroxyl group attached to a three-carbon chain. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of its atoms, which can have distinct biological activities compared to its ®-enantiomer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-1-phenyl-propan-1-OL can be achieved through several methods. One common approach involves the reduction of (S)-3-Nitro-1-phenyl-propan-1-OL using hydrogenation or other reducing agents. Another method includes the asymmetric synthesis using chiral catalysts to ensure the (S)-configuration of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to maintain the desired enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-1-phenyl-propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into a leaving group.
Major Products:
Oxidation: Formation of 3-Amino-1-phenyl-propan-1-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-Amino-1-phenyl-propan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (S)-3-Amino-1-phenyl-propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions, influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
®-3-Amino-1-phenyl-propan-1-OL: The enantiomer of the (S)-form, with different biological activities.
3-Amino-1-phenyl-propan-2-OL: A structural isomer with the hydroxyl group on the second carbon.
3-Amino-1-phenyl-propan-1-one: An oxidized form with a ketone group instead of a hydroxyl group.
Uniqueness: (S)-3-Amino-1-phenyl-propan-1-OL is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties and biological activities. This enantiomeric purity is crucial for applications where the spatial arrangement of atoms affects the compound’s interaction with biological targets.
Properties
IUPAC Name |
(1S)-3-amino-1-phenylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIYHIOQVWTXII-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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